![molecular formula C27H21NO6 B2385762 ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate CAS No. 627067-93-0](/img/structure/B2385762.png)
ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate
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Description
Ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate is a useful research compound. Its molecular formula is C27H21NO6 and its molecular weight is 455.466. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters through pyrolysis demonstrates a method for preparing furan derivatives, showcasing the potential for creating complex molecular structures from simpler precursors (Tanikaga, Nozaki, Nishida, & Kaji, 1984).
- Research on the synthesis and characterization of new quinazolines as potential antimicrobial agents, incorporating furan derivatives, highlights the chemical versatility and potential application in developing new pharmaceuticals (Desai, Shihora, & Moradia, 2007).
Reaction Mechanisms and Pathways
- Studies on Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves contribute to the understanding of renewable chemical synthesis pathways, pointing towards sustainable production of biobased terephthalic acid precursors (Pacheco, Labinger, Sessions, & Davis, 2015).
- The exploration of metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous medium presents a green chemistry approach to synthesizing furan-containing compounds, emphasizing the importance of environmentally friendly chemical processes (Kumar, Rāmānand, & Tadigoppula, 2017).
Applications in Material Science
- Research on new fluorinated monomers containing an ester function in the spacer, precursors of side-chain liquid crystalline polysiloxanes, showcases the potential of furan derivatives in material science, particularly in the development of new polymers with specific optical and thermal properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
properties
IUPAC Name |
ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO6/c1-2-32-27(31)20-7-5-19(6-8-20)24-16-14-22(34-24)13-15-23(29)18-9-11-21(12-10-18)28-26(30)25-4-3-17-33-25/h3-17H,2H2,1H3,(H,28,30)/b15-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWJTBQNWKDVBV-FYWRMAATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate |
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